molecular formula C10H10ClN3O B11726587 1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine

1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B11726587
M. Wt: 223.66 g/mol
InChI Key: GXAIDNMGVJBNJU-UHFFFAOYSA-N
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Description

1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorophenyl derivative reacts with the oxadiazole intermediate.

    Formation of the Methanamine Group:

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE can be compared with other similar compounds, such as:

The uniqueness of 1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE lies in its specific structural features and the combination of its functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C10H10ClN3O/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6,12H2

InChI Key

GXAIDNMGVJBNJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CN)Cl

Origin of Product

United States

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